tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate
Description
Tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[...]nonapentaconta... sulfate (hereafter referred to as Compound X) is a highly complex polycyclic molecule featuring a pentadecacyclic framework with three sulfonate groups (-SO₃⁻), four oxo groups (=O), and three nitrogen atoms integrated into its heterocyclic structure.
Properties
CAS No. |
72379-60-3 |
|---|---|
Molecular Formula |
C56H23N3Na4O20S4 |
Molecular Weight |
1278.0 g/mol |
IUPAC Name |
tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate |
InChI |
InChI=1S/C56H27N3O20S4.4Na/c60-49-21-9-1-3-11-23(21)51(62)41-39(49)45-33(29-17-19-31-35(43(29)57-45)55(78-82(70,71)72)27-15-7-5-13-25(27)53(31)76-80(64,65)66)37-38-34-30-18-20-32-36(56(79-83(73,74)75)28-16-8-6-14-26(28)54(32)77-81(67,68)69)44(30)58-46(34)40-42(48(38)59-47(37)41)52(63)24-12-4-2-10-22(24)50(40)61;;;;/h1-20,57-59H,(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75);;;;/q;4*+1/p-4 |
InChI Key |
NOQMKHSBJMJZDT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2OS(=O)(=O)[O-])NC5=C6C(=C7C(=C45)C8=C9C1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC9=C1C(=C8N7)C(=O)C2=CC=CC=C2C1=O)C(=O)C1=CC=CC=C1C6=O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate involves multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. These products may include various derivatives and modified versions of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various analytical and synthetic processes. Its unique structure allows it to participate in complex chemical reactions, making it valuable for research and development.
Biology
In biological research, the compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful tool for probing biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs and treatments. Its unique chemical properties may offer advantages in targeting specific pathways and mechanisms in the body.
Industry
In industry, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Polycyclic Heterocycles
Functional Analogues in Scale Inhibition and Crystal Modification
- Tetrasodium Iminodisuccinate: Used in to modify barium sulfate (BaSO₄) crystal morphology, producing coalesced structures. Compound X’s sulfonates may similarly interact with crystal surfaces, though its larger size could alter efficacy .
- Hydroxyethyliminodiacetic Acid (HEIDA): highlights HEIDA’s superior calcium-binding capacity over nitrilotriacetic acid (NTA). Compound X’s sulfonates may offer stronger electrostatic interactions with Ca²⁺/Ba²⁺, but its steric bulk could reduce accessibility compared to smaller ligands like HEIDA .
Table 2: Performance in Scale Inhibition
Pharmacological Potential vs. Bioisosteric Heterocycles
discusses thiazolo[3,2-b][1,2,4]triazoles and imidazo[2,1-b][1,3,4]thiadiazoles, which exhibit bioisosteric relationships. Compound X ’s triaza-polycyclic structure could mimic these scaffolds, but its sulfonate groups may reduce membrane permeability, limiting oral bioavailability compared to neutral heterocycles .
Key Research Findings and Gaps
- Application Hypotheses: While direct evidence is lacking, its sulfonates align with scale inhibitors (e.g., HEIDA, iminodisuccinate), and its polycyclic nitrogen framework suggests drug scaffold utility .
- Research Gaps: No data exists on Compound X’s thermodynamic stability, toxicity, or performance in real-world applications. Comparative studies with HEIDA or iminodisuccinate are needed.
Biological Activity
The compound tetrasodium; (21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate is a complex synthetic compound with potential biological applications. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a highly intricate molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of sulfonate groups enhances solubility in water and may influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that tetrasodium compounds can exhibit significant antimicrobial properties. For instance:
- Tetrasodium EDTA , a related compound known for its chelating properties, has been shown to effectively eliminate biofilms formed by various bacterial species including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) values demonstrate its efficacy against these pathogens .
| Microorganism | MIC (mg/L) | MBC (mg/L) | MBEC (mg/L) |
|---|---|---|---|
| Staphylococcus aureus | 4 | 8 | 4 |
| Escherichia coli | 2 | 4 | 2 |
| Candida albicans | 8 | 16 | 8 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of tetrasodium compounds on various cell lines:
- Cell Viability Assays : Tetrasodium compounds have been evaluated for cytotoxicity using assays such as MTT and LDH release assays. Results indicate that at certain concentrations they may induce cell death in cancer cell lines while exhibiting lower toxicity to normal cells .
The biological activity of tetrasodium compounds is believed to involve several mechanisms:
- Chelation : The ability to bind metal ions may disrupt essential metabolic processes in microorganisms.
- Biofilm Disruption : By interfering with the structural integrity of biofilms, tetrasodium compounds enhance the susceptibility of bacteria to antibiotics.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.
Study 1: Efficacy Against Biofilms
A study conducted on the efficacy of tetrasodium EDTA against biofilms formed by Staphylococcus epidermidis demonstrated complete eradication at concentrations above 4% within 3 hours of exposure . This highlights its potential as an alternative treatment for infections associated with biofilm formation.
Study 2: Cytotoxic Effects on Cancer Cells
Another research focused on the cytotoxicity of tetrasodium compounds showed that they could selectively induce apoptosis in various cancer cell lines while sparing non-cancerous cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
